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The field of regenerative dentistry is on the cusp of a paradigm shift, moving beyond traditional
restorative approaches to innovative therapies that aim to regrow functional teeth. This guide
provides a detailed comparative analysis of two leading-edge strategies for treating tooth
agenesis: TRG-035, a monoclonal antibody therapy, and gene-based therapeutic approaches.

At a Glance: TRG-035 vs. Gene Therapy
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TRG-035 (Anti-USAG-1

Gene Therapy (e.g., EDA,

Feature .
Antibody) PAX9, MSX1)

Recombinant Protein or

Therapeutic Agent Monoclonal Antibody Viral/Non-viral Vectors carrying
a therapeutic gene
Defective or insufficient

Tarqet USAG-1 (Uterine Sensitization  proteins (e.g., Ectodysplasin A)

arge

Associated Gene-1) protein

or transcription factors (e.g.,
PAX9, MSX1)

Mechanism of Action

Inhibition of USAG-1, leading
to enhanced BMP and Wnt

signaling

Protein replacement or
restoration of key

developmental gene function

Development Stage

Phase 1 Clinical Trials

Preclinical to Phase 2 Clinical

Trials (varies by approach)

Administration

Intravenous injection[1]

Prenatal intra-amniotic
injection (EDA)[2];
experimental in vivo delivery
for others[3]

Introduction to the Therapeutic Approaches

Tooth agenesis, the congenital absence of one or more teeth, can be an isolated condition or

part of a syndrome. Current treatments rely on prosthetic solutions like dental implants or

dentures. However, emerging biological therapies are poised to offer regenerative solutions.

TRG-035 is a humanized monoclonal antibody developed by Toregem BioPharma that targets

the USAG-1 protein.[1][4] USAG-1 is a known antagonist of Bone Morphogenetic Protein

(BMP) and Wnt signaling pathways, both of which are crucial for tooth development.[5] By

inhibiting USAG-1, TRG-035 aims to "release the brakes" on tooth development, allowing for

the growth of new teeth.[6]

Gene therapy for tooth agenesis encompasses several strategies. One of the most clinically

advanced is protein replacement therapy for X-linked Hypohidrotic Ectodermal Dysplasia

(XLHED), a condition characterized by severe tooth agenesis. This approach involves the
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prenatal administration of a recombinant form of the missing protein, Ectodysplasin A (EDA).[2]
Other gene therapy strategies in earlier stages of research focus on delivering genes like PAX9
and MSX1, which encode transcription factors essential for tooth development, to stimulate
odontogenesis.[7]

Mechanism of Action: A Deeper Dive
TRG-035: Unleashing Endogenous Regenerative
Potential

The mechanism of TRG-035 is centered on the modulation of key signaling pathways. The
USAG-1 protein negatively regulates both BMP and Wnt signaling.[5] Experiments have shown
that a specific anti-USAG-1 antibody can disrupt the interaction between USAG-1 and BMP,
thereby enhancing BMP signaling which is essential for determining the number of teeth.[6][8]
This targeted approach is thought to be safer than directly modulating BMP or Wnt pathways,
which could have systemic side effects.[8]
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Mechanism of TRG-035 Action.

Gene Therapy: Restoring the Genetic Blueprint

Gene therapy for tooth agenesis aims to correct the underlying genetic defect.

o EDA Protein Replacement: In XLHED, mutations in the EDA gene lead to a deficiency of the
EDA protein, which is critical for the development of ectodermal appendages, including teeth.
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[9] The therapy involves administering a recombinant EDA protein (ER-004) that can bind to
its receptor, EDAR, and activate the downstream NF-kB signaling pathway, thereby restoring

the normal developmental cascade.[10][11]
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EDA Protein Replacement Pathway.

o PAX9 and MSX1 Gene Therapy:PAX9 and MSX1 are transcription factors that play pivotal
roles in the early stages of tooth development.[12][7] Mutations in these genes are common
causes of non-syndromic tooth agenesis.[7] Experimental gene therapies for these
conditions would involve delivering functional copies of these genes to the developing tooth
bud mesenchyme to restore their downstream signaling, which includes the regulation of
Bmp4.[13]

Preclinical and Clinical Data
TRG-035: Evidence from Animal Models and Human
Trials

Preclinical studies have demonstrated the efficacy of anti-USAG-1 antibody therapy in various

animal models.

Quantitative Preclinical Data for TRG-035
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Key
Animal Model Condition Intervention Quantitative Reference
Outcomes
All double
) Crossing with knockout mice
Msx1 knockout Congenital tooth
) ) Usag-1 knockout  developed [14]
mice agenesis ) i
mice regular third
maxillary molars.
Single systemic
Eda knockout ) o )
] Congenital tooth administration of Rescued tooth
mice (XLHED ) ) ) [15]
agenesis anti-USAG-1 agenesis.
model) )
antibody
) Formation of
Systemic -
additional teeth
] ) N administration of )
Wild-type mice Normal dentition ) in a dose- [16]
anti-USAG-1
) dependent
antibody
manner.
Single systemic Regeneration of
N administration of ~ a whole tooth,
Ferrets Normal dentition ) o ) [6][8][15]
anti-USAG-1 similar to a third
antibody dentition.

A Phase 1 clinical trial of TRG-035 (intravenous administration) began in September 2024 at

Kyoto University Hospital.[1] The trial is assessing the safety, tolerability, and pharmacokinetics

of the drug in 30 healthy adult males who are missing at least one posterior tooth.[1]

Subsequent phases are planned to evaluate efficacy in children with congenital tooth agenesis.

[1]

Gene Therapy: Clinical and Preclinical Findings

EDA Protein Replacement (ER-004) Clinical Data
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. . . . Key Dental
Clinical Trial Condition Intervention Reference
Outcomes

Increased
number of tooth

germs observed

) in treated
X-Linked _
o Prenatal intra- fetuses. Long-
Hypohidrotic o
EDELIFE amniotic term follow-up
Ectodermal o ) [2][17]
(NCT04980638) ) administration of  shows more
Dysplasia
ER-004 permanent teeth
(XLHED)
compared to
untreated
affected
relatives.

Experimental Gene Therapy for PAX9 and MSX1

Research into gene therapies for PAX9 and MSX1 deficiencies is still in the early preclinical
stages. Studies have primarily focused on understanding the genetic basis of tooth agenesis
and the functional consequences of mutations. In vivo gene delivery for these targets is an
active area of research, with viral and non-viral vectors being explored for targeted gene
delivery in animal models.[3]

Experimental Protocols
Key Experiment: Anti-USAG-1 Antibody Administration
in a Mouse Model of Tooth Agenesis

Objective: To determine if a single systemic administration of an anti-USAG-1 monoclonal
antibody can rescue tooth agenesis in a mouse model.

Methodology:

e Animal Model:Eda knockout mice, a model for XLHED, exhibiting congenital tooth agenesis.
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» Antibody: A neutralizing monoclonal antibody specific to mouse USAG-1 that inhibits its
interaction with BMP.

» Administration: A single intraperitoneal or intravenous injection of the anti-USAG-1 antibody
is administered to neonatal mice.

e Analysis:

o Gross Morphology: The number and morphology of teeth are examined in the skulls of
adult mice.

o Histology: Maxillary and mandibular tissues are collected, sectioned, and stained with
hematoxylin and eosin to observe tooth development at different stages.

o Micro-CT: Micro-computed tomography is used to create 3D reconstructions of the teeth
and surrounding bone to assess tooth size, shape, and root formation.
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Experimental Workflow for TRG-035 Preclinical Study.

Key Experiment: Prenatal EDA Protein Replacement
Therapy

Objective: To assess the safety and efficacy of prenatal intra-amniotic administration of
recombinant EDA (ER-004) for the treatment of XLHED.

Methodology:

o Patient Population: Pregnant women carrying a male fetus diagnosed with XLHED through

genetic testing.
¢ Intervention: Intra-amniotic injection of ER-004 during the second or third trimester.
e Analysis:

o Prenatal: Ultrasound monitoring for the number of tooth germs.

o Postnatal:

= Clinical examination and panoramic radiographs to assess the number and morphology
of primary and permanent teeth.

= Evaluation of sweat gland function and other clinical manifestations of XLHED.

» Long-term follow-up to monitor dental development and overall health.

Comparative Summary and Future Outlook

TRG-035 and gene therapy represent two distinct yet promising avenues for the treatment of
tooth agenesis.

TRG-035 offers a potentially broad-spectrum approach for various forms of tooth agenesis by
targeting a key negative regulator of tooth development. Its advancement into clinical trials
marks a significant milestone in regenerative dentistry. The success of this therapy will depend
on demonstrating its safety and efficacy in humans, particularly its ability to generate fully
functional and aesthetically pleasing teeth.
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Gene therapy, particularly EDA protein replacement, has shown remarkable success in treating
a specific syndromic form of tooth agenesis. This approach exemplifies the power of precision
medicine in correcting the underlying cause of a genetic disorder. The future of gene therapy
for tooth agenesis will likely involve the development of safe and efficient in vivo gene delivery
systems for non-syndromic forms of the condition, targeting genes like PAX9 and MSX1.

The continued development of both TRG-035 and various gene therapy strategies holds the
promise of a future where tooth loss is no longer a permanent condition, offering patients the
potential for true biological restoration of their dentition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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